トリエチル(トリフルオロメチル)シラン

概要

説明

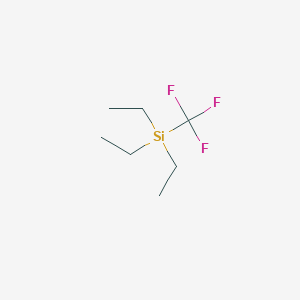

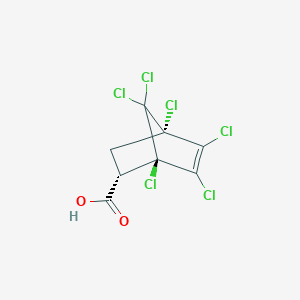

Triethyl(trifluoromethyl)silane (TETS) is a colorless, volatile, and highly flammable liquid. It is a member of the trialkylsilane family and is composed of a trifluoromethyl group and three ethyl groups attached to a silicon atom. TETS is used in a variety of applications, including its use as a reagent in organic synthesis, as a fuel additive, and as a precursor for the synthesis of other organosilicon compounds. It is also used in the production of semiconductors, pharmaceuticals, and other materials.

科学的研究の応用

電子供与性基質のトリフルオロメチル化

トリエチル(トリフルオロメチル)シランは、電子供与性基質のトリフルオロメチル化のための貴重な試薬として用いられます . このプロセスは、基質にトリフルオロメチル基を導入することを伴い、基質の化学的性質を大幅に変えるため、医薬品や農薬など、さまざまな分野で役立ちます .

アルデヒドおよびケトンへの求核付加

この化合物は、アルデヒドおよびケトンへのトリフルオロメチル基の求核付加にも用いられます . この反応は、幅広いカルボニル化合物にトリフルオロメチル基を導入することができるため、有機合成において特に有用です .

トリフルオロメチドの生成

トリエチル(トリフルオロメチル)シランは、触媒量のF- (TBAFまたはCsF)でトリフルオロメチドを生成することができます . トリフルオロメチドは、特にトリフルオロメチル基の移動を含む反応において、有機合成で有用な試薬です .

トリフルオロメチル化アルコールの製造

カルボニル化合物と反応してトリフルオロメチル化アルコールを生成します . これらのアルコールは、多くの場合、さまざまな医薬品や農薬の合成における中間体として使用されます .

C-C結合形成

トリエチル(トリフルオロメチル)シランは、C-C結合形成に適しています . これは、炭素-炭素結合の形成が基本的な反応であり、広く用いられている有機合成の分野で、貴重なツールになります

作用機序

Target of Action

Triethyl(trifluoromethyl)silane primarily targets aryl iodides and is used in trialkylsilylation reactions . It is also used for the deposition of perfluoro-methyl silica films .

Mode of Action

The mode of action of Triethyl(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

Biochemical Pathways

Triethyl(trifluoromethyl)silane affects the biochemical pathways involved in the trifluoromethylation of aryl iodides and trialkylsilylation reactions . The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 098 g/mL at 25 °C (lit) . It has a boiling point of 56-57 °C/60 mmHg (lit.) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of Triethyl(trifluoromethyl)silane is the formation of trifluoromethylated compounds. The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .

Action Environment

The action of Triethyl(trifluoromethyl)silane can be influenced by environmental factors. It is sensitive to moisture and can form a flammable/explosive vapor-air mixture . Therefore, it should be stored under inert gas in a well-ventilated place and kept cool .

Safety and Hazards

将来の方向性

Triethyl(trifluoromethyl)silane is widely used in the synthesis of various medicinal targets . It has been used in the synthesis of a non-steroidal selective androgen receptor modulator that displays excellent oral bioavailability and anabolic activity in muscle . It has also been used to create a selective glucocorticoid receptor modulator that demonstrated antiproliferative activity equal to the myeloma therapeutic, dexamethasone .

特性

IUPAC Name |

triethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSKFONQCREGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400825 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120120-26-5 | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl(trifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Triethyl(trifluoromethyl)silane (TESCF3) in palladium-catalyzed fluorination of cyclic vinyl triflates?

A1: TESCF3 acts as an additive in this reaction and plays a crucial role in improving regioselectivity. The research demonstrated that the addition of TESCF3 significantly enhanced the selectivity towards the desired fluorinated product. [] While the exact mechanism of action is not fully elucidated in the paper, the authors suggest that TESCF3 might influence the reaction pathway by interacting with either the palladium catalyst or the reaction intermediates, leading to a more controlled and selective fluorination process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)